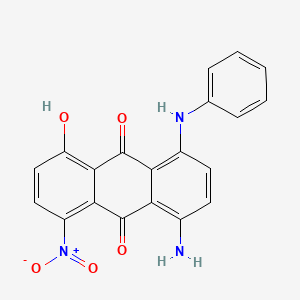
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione is a complex organic compound with a molecular formula of C21H15N3O6. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes multiple functional groups, such as amino, anilino, hydroxy, and nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of anthracene-9,10-dione to introduce the nitro group. This is followed by the introduction of the amino and anilino groups through nucleophilic substitution reactions. The hydroxy group can be introduced via hydroxylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the anilino and amino groups, leading to a variety of derivatives. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of pigments and dyes, contributing to the coloration of textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. These interactions can affect cellular processes, leading to the compound’s observed biological activities. The specific pathways involved depend on the compound’s derivatives and their target molecules.
Comparación Con Compuestos Similares
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-5-hydroxy-4-(4-methoxyanilino)-8-nitroanthracene-9,10-dione: Similar structure but with a methoxy group, leading to different chemical properties and applications.
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Contains additional amino and hydroxy groups, which can enhance its reactivity and biological activities.
1-Amino-4-bromo-9,10-anthraquinone: The presence of a bromine atom allows for different substitution reactions and applications in organic synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
29713-41-5 |
|---|---|
Fórmula molecular |
C20H13N3O5 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O5/c21-11-6-7-12(22-10-4-2-1-3-5-10)16-15(11)19(25)17-13(23(27)28)8-9-14(24)18(17)20(16)26/h1-9,22,24H,21H2 |
Clave InChI |
DJFRUKSHMVICIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



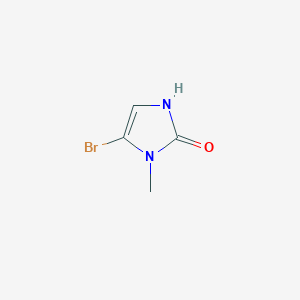

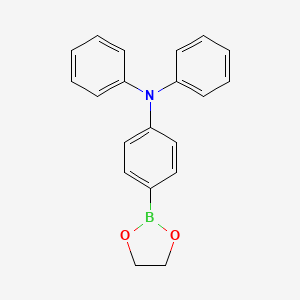
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

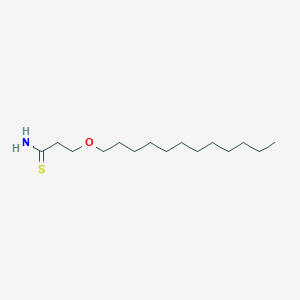
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
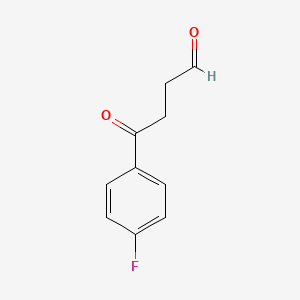
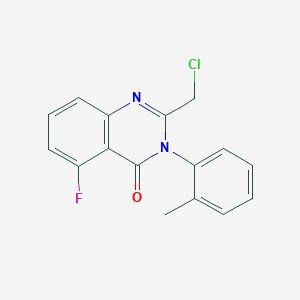
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
